N-Nitrosodibenzylamine-d10

Analytical method validation Nitrosamine impurity testing Pharmaceutical quality control

NDBzA-d10 is the definitive deuterated internal standard for N-nitrosodibenzylamine analysis. Containing ten deuterium atoms, it co-elutes identically with the target analyte and compensates for matrix effects (ion suppression/enhancement) that unlabeled or mismatched standards cannot. This ensures accurate trace-level quantification in complex pharmaceutical, food, and environmental matrices, supporting ICH Q2(R2) method validation and FDA/EMA nitrosamine control submissions. Full Certificates of Analysis with isotopic purity >98 atom % D provide essential regulatory traceability.

Molecular Formula C14H14N2O
Molecular Weight 236.33 g/mol
Cat. No. B15293092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodibenzylamine-d10
Molecular FormulaC14H14N2O
Molecular Weight236.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O
InChIInChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyRZJLAUZAMYYGMS-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosodibenzylamine-d10 Stable Isotope-Labeled Analytical Reference Standard for Nitrosamine Quantification


N-Nitrosodibenzylamine-d10 (NDBzA-d10, CAS 1794791-25-5) is a deuterium-labeled analog of N-nitrosodibenzylamine containing ten deuterium atoms, which produces a +10 Da mass shift relative to the unlabeled analyte [1]. As a stable isotope-labeled internal standard (SIL-IS), it is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of N-nitrosodibenzylamine (NDBzA) in pharmaceutical products, environmental samples, and biological matrices . N-Nitrosodibenzylamine (unlabeled) is a genotoxic nitrosamine impurity that induces DNA strand breaks and exhibits mutagenic activity in Salmonella typhimurium, which drives the regulatory need for sensitive detection and control .

Why N-Nitrosodibenzylamine-d10 Cannot Be Substituted with Structural Analogs or Unlabeled Standards


Substituting NDBzA-d10 with an unlabeled NDBzA reference standard or a structurally distinct deuterated nitrosamine (e.g., NDMA-d6, NDEA-d10) introduces significant quantification error and method failure. In LC-MS/MS analysis of complex pharmaceutical matrices, matrix effects—including ionization suppression and enhancement—can alter the signal intensity of the target analyte, leading to inaccurate quantification unless a co-eluting internal standard compensates for the same matrix effects [1]. A deuterated internal standard is recommended precisely because it exhibits physicochemical properties nearly identical to the analyte and therefore experiences the same extraction recovery, ionization response, and matrix effects during analysis [2]. Using an unlabeled NDBzA standard fails to correct for matrix effects and cannot be distinguished from native NDBzA in the sample, while using a different deuterated nitrosamine (e.g., NDEA-d10) does not co-elute identically and exhibits different matrix effect behavior [3]. The absence of a suitable SIL-IS, such as when a deuterated internal standard is not commercially available, directly compromises method accuracy, requiring alternative and less robust approaches like standard addition or matrix-matched calibration [4].

Quantitative Evidence for N-Nitrosodibenzylamine-d10 Differentiation Relative to Alternative Standards


Isotopic Purity and Chemical Purity Specifications Supporting Regulatory Method Validation

NDBzA-d10 is supplied with isotopic enrichment exceeding 98 atom % D, which directly supports the method validation requirements for nitrosamine impurity testing in pharmaceutical products . This specification ensures minimal interference from unlabeled NDBzA and low isotopic cross-contamination in MRM-based MS quantification. In contrast, the unlabeled NDBzA analytical reference standard (CAS 5336-53-8) provides only chemical purity specifications, lacking the deuterium labeling necessary for internal standard use . The high isotopic purity of NDBzA-d10 is critical for achieving linear calibration curves and low limits of quantification in trace-level nitrosamine analysis where regulatory acceptable intake limits may be as low as nanograms per day [1].

Analytical method validation Nitrosamine impurity testing Pharmaceutical quality control

Matrix Effect Compensation Capability of Deuterated Versus Unlabeled Internal Standards in Complex Pharmaceutical Matrices

In LC-MS/MS analysis of nitrosamines in pharmaceutical drug products, matrix effects—including ion suppression and enhancement—can substantially compromise quantification accuracy [1]. A deuterated internal standard such as NDBzA-d10 co-elutes with the target analyte (NDBzA) and experiences identical matrix effects during extraction and ionization, thereby normalizing the analyte signal and improving accuracy [2]. Without a deuterated internal standard, the matrix effect on the analyte remains uncompensated, potentially causing recovery deviations outside acceptable ranges (70-130%) [3]. Using an unlabeled NDBzA standard provides no matrix effect correction because it cannot be distinguished from endogenous NDBzA in the sample, while a structurally dissimilar deuterated nitrosamine (e.g., NDMA-d6) does not co-elute with NDBzA and thus cannot accurately correct for NDBzA-specific matrix effects [4].

Matrix effect mitigation Ion suppression correction LC-MS/MS quantification

Chromatographic Co-Elution and Retention Time Alignment of NDBzA-d10 Versus Alternative Internal Standards

Deuterium-labeled internal standards may exhibit slight chromatographic retention time shifts relative to their unlabeled analogs due to deuterium isotope effects, though this shift is typically minimal for deuterated compounds when the deuterium atoms are not located at exchangeable or strongly hydrogen-bonding positions [1]. The deuterium labeling pattern in NDBzA-d10 is designed to minimize such isotopic fractionation, enabling near-identical chromatographic retention with the unlabeled NDBzA analyte under standard reversed-phase LC conditions . In contrast, using a structurally distinct deuterated nitrosamine internal standard (e.g., N-nitrosodiethylamine-d10 for NDBzA quantification) results in different retention times, precluding effective matrix effect compensation and introducing quantification bias [2].

Stable isotope-labeled internal standard Co-elution behavior LC-MS/MS method robustness

Storage Stability and Solution Integrity of NDBzA-d10 Under Recommended Conditions

NDBzA-d10 is stable for long-term storage at 2-8°C under refrigeration, with additional supplier specifications noting that standard stock solutions in methanol (typically 1 mg/mL) should be stored at -20°C with protection from light and repeated freeze-thaw cycles . In contrast, the unlabeled NDBzA analytical standard is light-sensitive and may degrade through air oxidation or photolytic reactions, requiring storage at -20°C under an inert atmosphere to maintain purity . Suppliers recommend protecting nitrosamine reference standards from light exposure, as photolytic degradation of N-nitroso compounds can reduce standard purity over time .

Reference standard stability Long-term storage Analytical reproducibility

Optimal Scientific and Industrial Applications for N-Nitrosodibenzylamine-d10 Based on Quantitative Evidence


Pharmaceutical Nitrosamine Impurity Method Validation and Routine Quality Control Testing

NDBzA-d10 is the definitive internal standard for LC-MS/MS or GC-MS methods used to quantify N-nitrosodibenzylamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. As demonstrated by its >98 atom % D isotopic purity and ability to co-elute with NDBzA, this SIL-IS supports method validation in accordance with ICH Q2(R2) guidelines, ensuring accurate quantification at trace levels (low ng/g or ng/mL) as required by FDA and EMA nitrosamine control frameworks [1].

Correcting Matrix-Induced Ion Suppression and Enhancement in Complex Sample Analysis

For nitrosamine analysis in complex pharmaceutical matrices—such as sartan drug products, metformin formulations, or fixed-dose combination tablets—where excipients and co-formulated APIs produce substantial ion suppression or enhancement, NDBzA-d10 compensates for these matrix effects due to its identical extraction recovery and ionization behavior relative to the target analyte [2]. This application directly addresses the matrix effect challenges documented in nitrosamine quantification literature, where uncompensated matrix effects can produce recovery values falling outside the 70-130% acceptance window [3].

Environmental and Food Safety Testing for N-Nitrosamine Contamination

NDBzA-d10 serves as an internal standard in LC-MS/MS and GC-MS methods for detecting NDBzA contamination in food products (e.g., processed meats), water samples, and rubber/elastomer materials, as NDBzA has been found at concentrations ranging from 10 to 512 ppb in rubber-containing products [4]. The deuterium labeling provides a +10 Da mass shift that enables unambiguous quantification even in complex environmental and food matrices containing multiple interfering compounds [5].

Method Transfer and ANDA/DMF Submission Support

NDBzA-d10 is utilized in analytical method development and validation for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions, where robust and reproducible nitrosamine impurity data are required by regulatory agencies [6]. The availability of NDBzA-d10 with full Certificates of Analysis documenting isotopic purity and chemical identity provides the traceability necessary for regulatory dossier acceptance .

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